![molecular formula C8H10N4O2 B1431767 N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide CAS No. 1423024-70-7](/img/structure/B1431767.png)
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide
Descripción general
Descripción
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide (NHPAA) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of science and technology. It is a versatile compound that can be used in a variety of ways, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug target in pharmacological studies.
Aplicaciones Científicas De Investigación
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has a wide range of applications in the scientific research field. It has been used as a reagent in the synthesis of other organic compounds, as a catalyst in organic reactions, and as a drug target in pharmacological studies. It has also been used to study the binding of proteins to other molecules, and to study the effects of different drugs on cellular processes. In addition, N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has been used to study the effects of environmental pollutants on human health.
Mecanismo De Acción
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide is believed to act as an anti-inflammatory agent, reducing inflammation in cells and tissues.
Efectos Bioquímicos Y Fisiológicos
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to reduce inflammation in cells and tissues, and to scavenge free radicals and prevent oxidative damage to cells. In addition, N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has been shown to have anti-cancer properties, and to modulate the activity of certain gene pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in a variety of forms. In addition, it is a versatile compound that can be used in a variety of ways, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug target in pharmacological studies. However, there are also some limitations to using N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide in laboratory experiments. It is a relatively unstable compound, and it can degrade quickly when exposed to light or oxygen. In addition, it can be toxic to certain organisms, and it can interfere with certain biochemical processes.
Direcciones Futuras
The potential applications of N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide are vast, and there are many future directions for research. One potential direction is to further explore its use as a drug target in pharmacological studies. Another potential direction is to investigate its potential as an antioxidant and anti-inflammatory agent, and to study its effects on gene pathways. In addition, further research could be conducted to investigate its potential as an inhibitor of certain enzymes, and to explore its potential as a reagent in chemical synthesis. Finally, further research could be conducted to explore its potential as a catalyst in organic reactions, and to investigate its potential as a tool for environmental pollution studies.
Propiedades
IUPAC Name |
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5(13)11-7-2-6(3-10-4-7)8(14)12-9/h2-4H,9H2,1H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPHNPNAJKHUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide](/img/structure/B1431685.png)



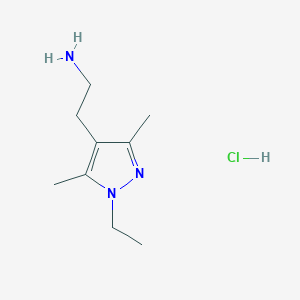
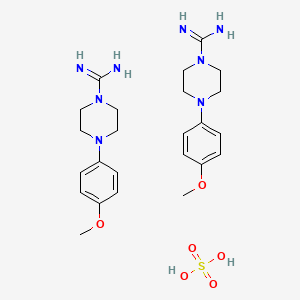
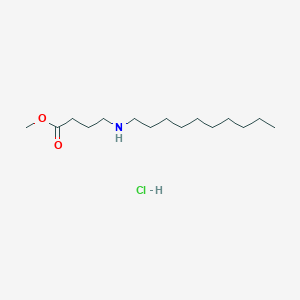


![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B1431702.png)
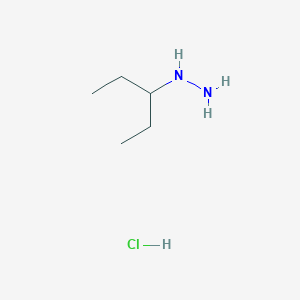
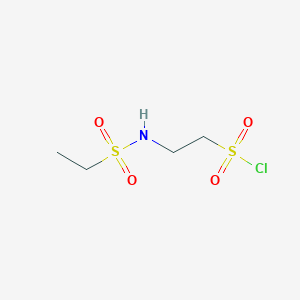
![6-methyl-1H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B1431706.png)
